molecular formula C14H14BrNO2 B1396308 2-(Dibenzo[b,d]furan-2-yloxy)ethanamine hydrobromide CAS No. 1332528-98-9

2-(Dibenzo[b,d]furan-2-yloxy)ethanamine hydrobromide

Cat. No. B1396308
CAS RN: 1332528-98-9
M. Wt: 308.17 g/mol
InChI Key: KDTAPBXSYMMURA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(Dibenzo[b,d]furan-2-yloxy)ethanamine hydrobromide is represented by the InChI code: 1S/C14H13NO2.ClH/c15-7-8-16-10-5-6-14-12(9-10)11-3-1-2-4-13(11)17-14;/h1-6,9H,7-8,15H2;1H . The molecular weight of the compound is 308.17 g/mol.

Scientific Research Applications

Organic Electronics

  • Development of Organic Thin Film Transistors (OTFTs): Zhao et al. (2017) synthesized a novel anthracene derivative, 2,6-bis(dibenzo[b,d]furan-3-yl)anthracene (BDBFAnt), for application in OTFT devices. This compound demonstrated significant potential due to its excellent thermal stability, fine film-forming property, rigid planarity, and outstanding fluorescence, highlighting its innovative application in organic electronics (Zhao et al., 2017).

Antimicrobial Applications

  • Inhibitors of Mycobacterium tuberculosis: Yempala et al. (2014) reported the synthesis of dibenzo[b,d]furan-1,2,3-triazole conjugates as potent inhibitors of Mycobacterium tuberculosis. The study provided promising lead analogues for antimycobacterial agents, showcasing the therapeutic potential of compounds derived from dibenzo[b,d]furan (Yempala et al., 2014).

OLED Materials

  • Development of Hole Blocking Materials for OLEDs: Hong et al. (2020) designed and synthesized new hole blocking materials based on asymmetrically difunctionalized dibenzo[b,d]furan for high-performance phosphorescent OLEDs. These materials demonstrated high thermal stability and high triplet energies, which are crucial for the advancement of OLED technology (Hong et al., 2020).

properties

IUPAC Name

2-dibenzofuran-2-yloxyethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2.BrH/c15-7-8-16-10-5-6-14-12(9-10)11-3-1-2-4-13(11)17-14;/h1-6,9H,7-8,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTAPBXSYMMURA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OCCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dibenzo[b,d]furan-2-yloxy)ethanamine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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